Monastrol

概要

説明

ティム・ミッチェルソン研究室のメイヤー . . この化合物の独自の作用機序は、さまざまな科学分野において興味深い研究対象となっています。

準備方法

合成経路と反応条件: モナストロールは、特定の化学経路を用いて合成することができます。具体的な合成方法は機密情報ですが、研究者らはこの化合物を得るための効率的なプロトコルを開発してきました。これらの方法は、慎重に設計された反応と精製工程を含んでいます。

工業生産方法: 工業規模での生産の詳細については広く公開されていませんが、モナストロールの合成は、収率、スケーラビリティ、および費用対効果の最適化を含んでいる可能性があります。工業プロセスは、ラボ規模のメソッドとは異なり、効率と再現性を重視している場合があります。

化学反応の分析

反応の種類: モナストロールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その生物活性と薬理作用に不可欠です。

一般的な試薬と条件:酸化: モナストロールは、特定の試薬を用いて酸化され、その構造を改変することができます。

還元: 還元反応は、モナストロールの官能基を変化させることができます。

置換: モナストロール中の特定の原子または基を置換すると、異なる特性を持つ誘導体を得ることができます。

主な生成物: モナストロール反応から生成される主な生成物は、特定の反応条件によって異なります。研究者らは、さまざまな置換基と官能基を持つ誘導体を合成し、その効果を調べてきました。

4. 科学研究の応用

モナストロールは、いくつかの科学分野で応用が見られています:

化学: 研究者は、モナストロールの反応性、立体化学、および合成経路を研究しています。

生物学: 細胞分裂と紡錘体動態への影響は、大きな関心を集めています。

医学: モナストロールは、抗がん剤として、またはその他の治療的文脈における可能性について、積極的に研究されています。

産業: 創薬や研究ツールとしての使用は、進歩に貢献しています。

科学的研究の応用

Anticancer Applications

1. Cancer Cell Cycle Arrest

Monastrol has been extensively studied for its ability to induce mitotic arrest in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and gastric (AGS) cancers. Research indicates that this compound-treated cells accumulate in mitosis with monoastral spindles, leading to apoptosis. The effectiveness varies among different cancer types, with AGS cells showing higher sensitivity compared to HT29 cells .

2. Development of Derivatives

Efforts to enhance the efficacy of this compound have led to the synthesis of various derivatives. These analogs have been evaluated for their cytotoxic effects against cancer cell lines, revealing improved potency compared to this compound itself. Structure-activity relationship (SAR) studies have guided the design of these compounds, focusing on modifications that enhance their inhibitory effects on Eg5 .

Non-Cancer Applications

1. Urease Inhibition

Recent studies have identified this compound as a potent urease inhibitor through structure-based virtual screening (SBVS). This discovery positions this compound derivatives as potential candidates for developing antiulcer drugs. The ability to inhibit urease may provide therapeutic benefits in conditions such as peptic ulcers and other gastrointestinal diseases .

2. Research Tool in Cell Biology

This compound serves as a valuable reagent for probing mitotic mechanisms beyond its therapeutic applications. Its ability to induce monoastral spindles allows researchers to study spindle assembly checkpoints and the dynamics of microtubule interactions during mitosis. This application has facilitated insights into chromosomal malorientation and the role of Eg5 in spindle maintenance .

Case Studies

作用機序

モナストロールの機序は、キネシン-5(Eg5)の阻害を伴います。紡錘体の双極性を阻害することにより、適切な細胞分裂を防ぎます。 Eg5 の阻害は、紡錘体の崩壊と細胞周期の停止につながります .

6. 類似の化合物との比較

モナストロールは、その特定の標的(Eg5)と独特の効果によって際立っています。他のキネシン阻害剤が存在しますが、モナストロールの独特の特性は、貴重な研究ツールとなっています。

類似の化合物:Eg5 阻害剤: 他の Eg5 阻害剤には、イスピネシブやジメチレンナストロンなどがあります。

微小管標的薬: パクリタキセルやビンブラスチンなどの化合物は、紡錘体動態にも影響を与えます。

類似化合物との比較

Monastrol stands out due to its specific target (Eg5) and unique effects. While other kinesin inhibitors exist, this compound’s distinct properties make it a valuable research tool.

Similar Compounds:Eg5 Inhibitors: Other Eg5 inhibitors include ispinesib and dimethylenastron.

Microtubule-Targeting Agents: Compounds like paclitaxel and vinblastine also affect spindle dynamics.

生物活性

Monastrol is a small, cell-permeable compound recognized for its role as an allosteric inhibitor of the kinesin Eg5, which is critical for mitotic spindle formation during cell division. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound specifically targets Eg5, a member of the kinesin-5 family, which is essential for the proper functioning of the mitotic spindle. The compound inhibits both basal and microtubule-stimulated ATPase activity of Eg5 without competing with ATP binding. Instead, it appears to stabilize a conformation that alters ATP hydrolysis dynamics, leading to reduced force generation necessary for spindle formation .

Key Mechanisms:

- Allosteric Inhibition : this compound binds to an allosteric site on the Eg5 motor domain, preventing effective interaction with microtubules .

- Cell Cycle Arrest : By inhibiting Eg5, this compound causes cells to arrest in the mitotic phase, leading to a characteristic "mono-astral" spindle phenotype .

Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of this compound. Below are some significant findings:

Case Studies

- Axonal Regeneration : A study by Xu et al. highlighted that this compound not only inhibits Eg5 but also enhances axonal regeneration in models of spinal cord injury. This suggests potential applications beyond oncology, possibly in neuroregenerative therapies .

- Antitumor Activity : Research has shown that this compound effectively induces cell cycle arrest and apoptosis in various cancer types. It has been noted for its selective toxicity towards proliferating cells without causing neurotoxicity associated with traditional chemotherapeutics .

特性

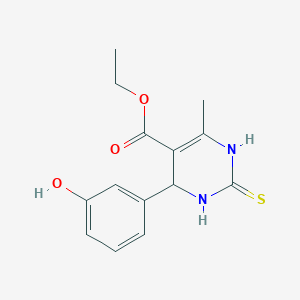

IUPAC Name |

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBCDGHHHHGHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388124, DTXSID501317756 | |

| Record name | Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329689-23-8, 254753-54-3 | |

| Record name | (±)-Monastrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。